molecular formula C17H22N2O3 B4308869 5-ETHYL-4-HYDROXY-3-[2-(1H-INDOL-3-YL)ETHYL]-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE

5-ETHYL-4-HYDROXY-3-[2-(1H-INDOL-3-YL)ETHYL]-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE

Cat. No.: B4308869
M. Wt: 302.37 g/mol
InChI Key: MFQIUADCLCZLQX-UHFFFAOYSA-N
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Description

5-ETHYL-4-HYDROXY-3-[2-(1H-INDOL-3-YL)ETHYL]-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE is a complex organic compound that features an indole moiety, which is a significant structure in many natural products and pharmaceuticals. This compound is notable for its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ETHYL-4-HYDROXY-3-[2-(1H-INDOL-3-YL)ETHYL]-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of indole with ethyl acetoacetate under acidic conditions to form the intermediate product. This intermediate is then subjected to cyclization reactions to form the oxazolidinone ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-ETHYL-4-HYDROXY-3-[2-(1H-INDOL-3-YL)ETHYL]-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone derivative, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

5-ETHYL-4-HYDROXY-3-[2-(1H-INDOL-3-YL)ETHYL]-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-ETHYL-4-HYDROXY-3-[2-(1H-INDOL-3-YL)ETHYL]-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ETHYL-4-HYDROXY-3-[2-(1H-INDOL-3-YL)ETHYL]-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its oxazolidinone ring and indole moiety make it a versatile compound in both chemical synthesis and biological research .

Properties

IUPAC Name

5-ethyl-4-hydroxy-3-[2-(1H-indol-3-yl)ethyl]-4,5-dimethyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-4-16(2)17(3,21)19(15(20)22-16)10-9-12-11-18-14-8-6-5-7-13(12)14/h5-8,11,18,21H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQIUADCLCZLQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(N(C(=O)O1)CCC2=CNC3=CC=CC=C32)(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-ETHYL-4-HYDROXY-3-[2-(1H-INDOL-3-YL)ETHYL]-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE
Reactant of Route 2
5-ETHYL-4-HYDROXY-3-[2-(1H-INDOL-3-YL)ETHYL]-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE
Reactant of Route 3
5-ETHYL-4-HYDROXY-3-[2-(1H-INDOL-3-YL)ETHYL]-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE
Reactant of Route 4
5-ETHYL-4-HYDROXY-3-[2-(1H-INDOL-3-YL)ETHYL]-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE
Reactant of Route 5
5-ETHYL-4-HYDROXY-3-[2-(1H-INDOL-3-YL)ETHYL]-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE
Reactant of Route 6
5-ETHYL-4-HYDROXY-3-[2-(1H-INDOL-3-YL)ETHYL]-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE

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